

# The Strategic Deployment of (2,2-Difluorocyclobutyl)methanol in Modern Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (2,2-Difluorocyclobutyl)methanol

Cat. No.: B1529892

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a range of critical pharmaceutical parameters. Judicious fluorination can significantly influence a molecule's metabolic stability, lipophilicity, membrane permeability, pKa, and binding affinity to its biological target.<sup>[1]</sup> Among the diverse array of fluorinated building blocks, small, strained ring systems bearing gem-difluoro motifs have garnered considerable attention. **(2,2-Difluorocyclobutyl)methanol**, in particular, has emerged as a valuable synthon, providing a versatile platform for introducing the desirable 2,2-difluorocyclobutyl moiety into advanced pharmaceutical intermediates. This guide offers a comprehensive overview of its commercial availability, physicochemical properties, and practical applications, providing researchers with the technical insights necessary to leverage this potent building block in their drug development programs.

# Physicochemical Properties and Commercial Availability

**(2,2-Difluorocyclobutyl)methanol** is a specialty chemical available from a number of fine chemical suppliers. It is typically offered as a reference standard for pharmaceutical testing and as a building block for organic synthesis.[\[2\]](#)

## Key Identifiers and Properties

A summary of the key physicochemical properties of **(2,2-Difluorocyclobutyl)methanol** is provided in the table below. This data is essential for reaction planning, purification, and analytical characterization.

| Property          | Value                                          | Source(s)                               |
|-------------------|------------------------------------------------|-----------------------------------------|
| CAS Number        | 1419101-11-3                                   | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>8</sub> F <sub>2</sub> O | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 122.11 - 122.12 g/mol                          | <a href="#">[2]</a> <a href="#">[3]</a> |
| Boiling Point     | 130.9 ± 10.0 °C                                |                                         |
| Purity            | Typically ≥97%                                 | <a href="#">[3]</a>                     |
| Storage           | Room temperature                               | <a href="#">[3]</a>                     |

## Commercial Suppliers

**(2,2-Difluorocyclobutyl)methanol** is commercially available from several specialized chemical suppliers. Researchers can procure this building block from vendors such as:

- Biosynth[\[2\]](#)
- Crysdot LLC
- Major Science[\[3\]](#)

It is important to note that this chemical is intended for professional manufacturing, research laboratories, and industrial or commercial usage only, and is not for medical or consumer use.

[3]

## Strategic Applications in Medicinal Chemistry

The 2,2-difluorocyclobutyl moiety offers a unique combination of conformational rigidity and modulated electronics that can be strategically employed in drug design. The gem-difluoro group can act as a bioisostere for a carbonyl group or an ether linkage, while also enhancing metabolic stability by blocking sites of oxidative metabolism. The cyclobutyl ring itself introduces a three-dimensional element that can improve binding to protein targets.

While specific, publicly available examples of the direct use of **(2,2-Difluorocyclobutyl)methanol** in the synthesis of marketed drugs are not readily found, its utility can be inferred from the broader application of fluorinated cyclobutanes in medicinal chemistry. These motifs are recognized as valuable building blocks for expanding the chemical space available to medicinal chemists.

## Synthetic Utility and Experimental Protocols

**(2,2-Difluorocyclobutyl)methanol** is a versatile building block that can undergo a variety of chemical transformations to generate more complex intermediates. The primary alcohol functionality serves as a handle for oxidation, etherification, esterification, and conversion to leaving groups for nucleophilic substitution.

## Oxidation to **(2,2-Difluorocyclobutyl)carbaldehyde**

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The resulting aldehyde is a key intermediate for reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Exemplary Protocol: Swern Oxidation

The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes, avoiding over-oxidation to the carboxylic acid.

Causality of Experimental Choices:

- Oxalyl chloride and DMSO: These reagents react to form the active oxidizing species, the chlorosulfonium salt. This reaction is typically performed at low temperatures (-78 °C) to prevent decomposition of the intermediate.
- Triethylamine (a hindered base): This is added to deprotonate the intermediate and facilitate the elimination reaction that forms the aldehyde. A hindered base is used to minimize side reactions.
- Anhydrous conditions: The reaction is sensitive to water, which can consume the active oxidizing species.

#### Step-by-Step Methodology:

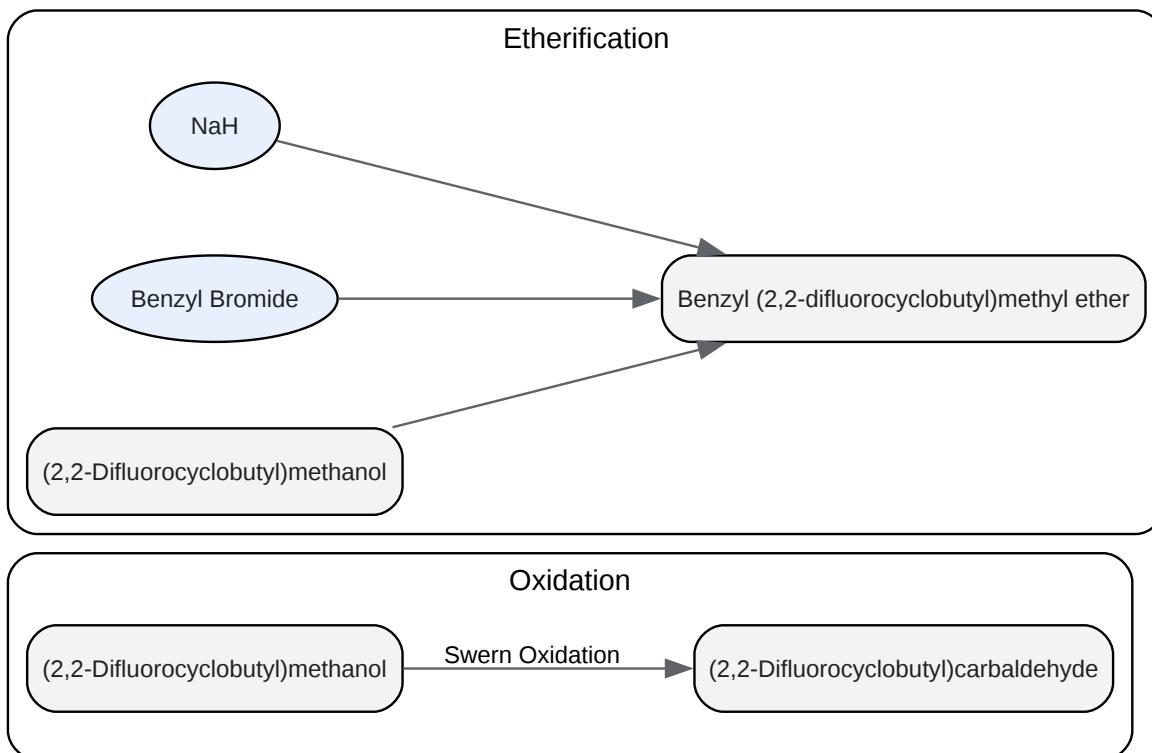
- To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.
- Stir the mixture for 15 minutes at -78 °C.
- Add a solution of **(2,2-Difluorocyclobutyl)methanol** (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
- Stir the resulting mixture for 30 minutes at -78 °C.
- Add triethylamine (5.0 eq.) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 1 hour.
- Quench the reaction by adding water.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (2,2-Difluorocyclobutyl)carbaldehyde.
- The crude product can be purified by silica gel chromatography.

## Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.[\[4\]](#)[\[5\]](#)[\[6\]](#)

### Exemplary Protocol: Synthesis of a Benzyl Ether Derivative

#### Causality of Experimental Choices:


- Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the alcohol to form the corresponding alkoxide.
- Anhydrous THF: An aprotic solvent is used to prevent quenching of the strong base and the alkoxide intermediate.
- Benzyl Bromide: A reactive primary alkyl halide is used as the electrophile.

#### Step-by-Step Methodology:

- To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of **(2,2-Difluorocyclobutyl)methanol** (1.0 eq.) in anhydrous THF dropwise.
- Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
- Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Carefully quench the reaction by the slow addition of water.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

- The crude product can be purified by silica gel chromatography to yield the desired benzyl ether.

## Visualization of Key Transformations



[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **(2,2-Difluorocyclobutyl)methanol**.

## Conclusion

**(2,2-Difluorocyclobutyl)methanol** is a commercially available and synthetically versatile building block that holds significant potential for applications in drug discovery and medicinal chemistry. Its unique structural and electronic properties, imparted by the gem-difluoro cyclobutyl moiety, make it an attractive tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. The experimental protocols provided in this guide offer a practical starting point for researchers looking to incorporate this valuable synthon into their synthetic strategies. As the demand for more sophisticated and effective therapeutics

continues to grow, the strategic use of fluorinated building blocks like **(2,2-Difluorocyclobutyl)methanol** will undoubtedly play an increasingly important role in the development of next-generation pharmaceuticals.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2,2-difluorocyclobutyl)methanol | 1419101-11-3 | UGC10111 [biosynth.com]
- 3. calpaclab.com [calpaclab.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [The Strategic Deployment of (2,2-Difluorocyclobutyl)methanol in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1529892#commercial-availability-of-2-2-difluorocyclobutyl-methanol>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)